molecular formula C11H8N4O2 B14067350 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 13351-37-6

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14067350
CAS No.: 13351-37-6
M. Wt: 228.21 g/mol
InChI Key: PZGUOPTWYSOIDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit monoamine oxidase B, an enzyme involved in neurodegenerative diseases, or interact with viral polymerases, affecting viral replication .

Comparison with Similar Compounds

Uniqueness: 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

13351-37-6

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

9-methyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-9-8(12-6)10(16)15-11(17)14-9/h2-4H,1H3,(H2,13,14,15,16,17)

InChI Key

PZGUOPTWYSOIDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=N2)NC(=O)NC3=O

Origin of Product

United States

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